molecular formula C24H16F2N4O2 B11207671 N-(2,5-difluorophenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide

N-(2,5-difluorophenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide

Cat. No.: B11207671
M. Wt: 430.4 g/mol
InChI Key: GZVCXIKLJJNUMD-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimido[1,2-a]benzimidazole core, followed by the introduction of the 2,5-difluorophenyl and acetamide groups. Common reagents and conditions used in these reactions include:

    Reagents: Fluorinated aromatic compounds, amines, acylating agents, and catalysts.

    Conditions: Elevated temperatures, inert atmosphere, and specific solvents like dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production of such compounds often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-difluorophenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide is unique due to the presence of the 2,5-difluorophenyl group, which may impart specific chemical and biological properties. This uniqueness can be compared to similar compounds by evaluating their reactivity, stability, and biological activity.

Properties

Molecular Formula

C24H16F2N4O2

Molecular Weight

430.4 g/mol

IUPAC Name

N-(2,5-difluorophenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10-yl)acetamide

InChI

InChI=1S/C24H16F2N4O2/c25-16-10-11-17(26)19(12-16)27-22(31)14-29-20-8-4-5-9-21(20)30-23(32)13-18(28-24(29)30)15-6-2-1-3-7-15/h1-13H,14H2,(H,27,31)

InChI Key

GZVCXIKLJJNUMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N3C4=CC=CC=C4N(C3=N2)CC(=O)NC5=C(C=CC(=C5)F)F

Origin of Product

United States

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